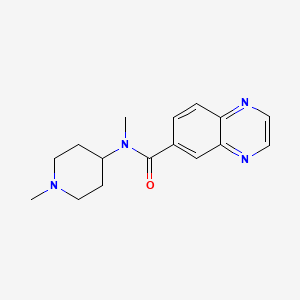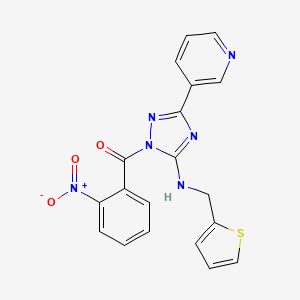
N-methyl-N-(1-methyl-4-piperidinyl)-6-quinoxalinecarboxamide
描述
N-methyl-N-(1-methyl-4-piperidinyl)-6-quinoxalinecarboxamide, commonly known as QX-314, is a quaternary lidocaine derivative that has gained attention in the scientific community for its potential use as a local anesthetic. Unlike traditional local anesthetics, QX-314 has the ability to block pain signals without affecting motor function, making it a promising candidate for pain management.
作用机制
QX-314 works by blocking voltage-gated sodium channels in sensory neurons, preventing the transmission of pain signals. Unlike traditional local anesthetics, QX-314 is unable to penetrate the cell membrane on its own. However, when combined with a positively charged molecule, such as capsaicin, it is able to enter the cell and block pain signals.
Biochemical and Physiological Effects:
QX-314 has been found to have minimal effects on cardiac function and blood pressure, making it a promising candidate for pain management. However, further research is needed to fully understand its potential side effects and long-term effects on the body.
实验室实验的优点和局限性
One advantage of QX-314 is its ability to selectively block pain signals without affecting motor function. This makes it a promising candidate for pain management, particularly in cases where traditional local anesthetics are not effective. However, its inability to penetrate the cell membrane on its own can make it difficult to use in certain applications.
未来方向
There are several potential future directions for research on QX-314. One area of interest is its potential use in combination with other drugs for pain management. Another area of interest is its potential use in other applications, such as the treatment of arrhythmias. Further research is needed to fully understand the potential benefits and limitations of QX-314 in these and other areas.
科学研究应用
QX-314 has been extensively studied for its potential use as a local anesthetic. In particular, it has been investigated for its ability to block pain signals in sensory neurons. One study found that QX-314, when applied topically, was able to block pain signals in mice without affecting motor function. Another study found that QX-314, when combined with capsaicin, was able to block pain signals in human volunteers.
属性
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-19-9-5-13(6-10-19)20(2)16(21)12-3-4-14-15(11-12)18-8-7-17-14/h3-4,7-8,11,13H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQDFSSIKDIHCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=CC3=NC=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[2-(2-chloro-6-fluorophenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B4231550.png)
![N-(5-chloro-2-methylphenyl)-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4231552.png)
![3-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4231557.png)
![2-ethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide](/img/structure/B4231564.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4231574.png)
![ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4231582.png)
![2-[(4-bromobenzyl)oxy]-5-chlorobenzonitrile](/img/structure/B4231583.png)
![N-(2,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4231608.png)

![2-[(4-fluorobenzyl)thio]-4,6-di-4-morpholinyl-1,3,5-triazine](/img/structure/B4231617.png)

![1-(5-chloro-2-methylphenyl)-4-(4-{[(4-methylphenyl)thio]methyl}benzoyl)piperazine](/img/structure/B4231623.png)
![3,4-dichloro-N-[2-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4231626.png)
![5-(3,4-dimethoxyphenyl)-N-[6-(1-hydroxyethyl)-1,3-benzodioxol-5-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4231629.png)